molecular formula C17H28O3 B14713320 Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate CAS No. 23292-47-9

Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate

Cat. No.: B14713320
CAS No.: 23292-47-9
M. Wt: 280.4 g/mol
InChI Key: FEIHUAQVMJJDSB-UHFFFAOYSA-N
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Description

Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate is a complex organic compound with a unique structure that includes an oxirane ring and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent to introduce the ethyl group, followed by the formation of the oxirane ring through an epoxidation reaction. The reaction conditions often require a solvent such as dichloromethane and a catalyst like m-chloroperbenzoic acid (m-CPBA) to facilitate the epoxidation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain the optimal conditions for the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces diols.

Scientific Research Applications

Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pathways involved may include the inhibition of enzymes or the disruption of cellular processes.

Comparison with Similar Compounds

Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.

Properties

CAS No.

23292-47-9

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

ethyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate

InChI

InChI=1S/C17H28O3/c1-6-19-16(18)12-14(3)9-7-8-13(2)10-11-15-17(4,5)20-15/h8,12,15H,6-7,9-11H2,1-5H3

InChI Key

FEIHUAQVMJJDSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)CCC=C(C)CCC1C(O1)(C)C

Origin of Product

United States

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